![molecular formula C13H12N4O2 B14342604 4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline CAS No. 106132-44-9](/img/structure/B14342604.png)
4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline is an organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is specifically known for its applications in dyeing processes and its potential use in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of 2-methyl aniline to form 2-methyl-4-nitroaniline. This intermediate is then diazotized using sodium nitrite in the presence of hydrochloric acid at low temperatures. The resulting diazonium salt is subsequently coupled with aniline under alkaline conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions
4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 4-[(E)-(2-Methyl-4-aminophenyl)diazenyl]aniline.
Oxidation: Various oxidized derivatives depending on the specific conditions.
Substitution: Halogenated or sulfonated derivatives of the original compound.
科学的研究の応用
4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological stain due to its vivid color.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the dyeing of textiles and as a colorant in various industrial applications.
作用機序
The mechanism of action of 4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its function and leading to potential antibacterial effects. The azo group can also undergo reduction in biological systems, forming reactive intermediates that can interact with cellular components.
類似化合物との比較
Similar Compounds
4-[(4-Nitrophenyl)diazenyl]aniline: Similar structure but lacks the methyl group.
4-[(2-Nitrophenyl)diazenyl]aniline: Similar structure but with a different substitution pattern on the aromatic ring.
Uniqueness
4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline is unique due to the presence of both the methyl and nitro groups, which influence its chemical reactivity and potential applications. The specific substitution pattern enhances its stability and makes it suitable for various industrial and research applications.
特性
CAS番号 |
106132-44-9 |
|---|---|
分子式 |
C13H12N4O2 |
分子量 |
256.26 g/mol |
IUPAC名 |
4-[(2-methyl-4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C13H12N4O2/c1-9-8-12(17(18)19)6-7-13(9)16-15-11-4-2-10(14)3-5-11/h2-8H,14H2,1H3 |
InChIキー |
HYIBUZDVSWTRTQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


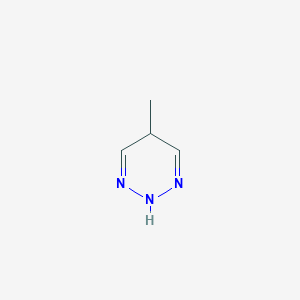
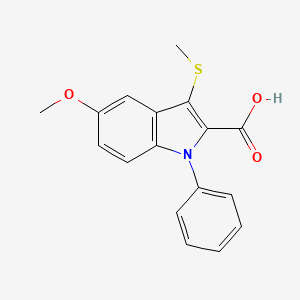
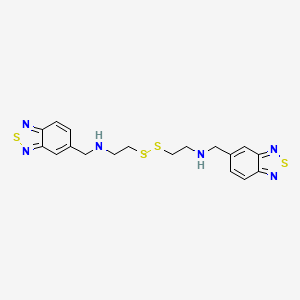
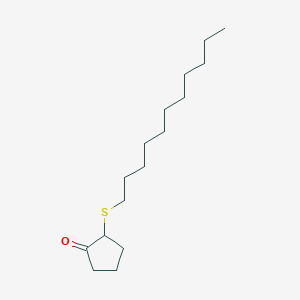
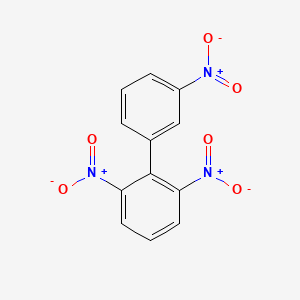
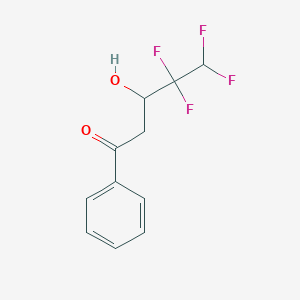
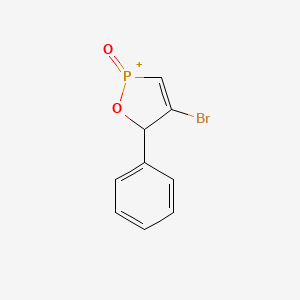

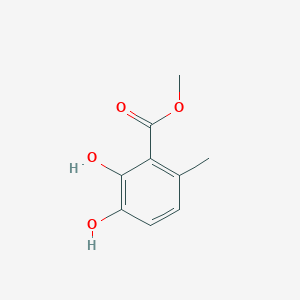

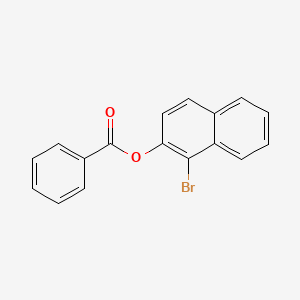
![2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol](/img/structure/B14342588.png)
![[Thiene-2,5-diylbis(methylene)]bis(dimethylsulfanium) dibromide](/img/structure/B14342593.png)

